Potassium benzo[d]thiazole-2-sulfonate
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Overview
Description
Potassium benzo[d]thiazole-2-sulfonate is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium benzo[d]thiazole-2-sulfonate typically involves the condensation of 2-aminothiophenol with aldehydes, followed by oxidation. One common method includes the use of molecular sieves and pyridinium chlorochromate (PCC) on silica gel . Another approach involves the use of microwave irradiation to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound often employ green chemistry principles. These methods include the condensation of 2-aminobenzenethiol with aldehydes or ketones under mild conditions, such as room temperature and the use of environmentally friendly solvents .
Chemical Reactions Analysis
Types of Reactions
Potassium benzo[d]thiazole-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Substitution: Electrophilic substitution reactions are common, where the sulfonate group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) and blue UV irradiation.
Substitution: Various electrophiles can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while substitution reactions can produce a variety of substituted benzothiazoles .
Scientific Research Applications
Potassium benzo[d]thiazole-2-sulfonate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of potassium benzo[d]thiazole-2-sulfonate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfonate group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Mercaptobenzothiazole: Known for its use in rubber vulcanization and as a corrosion inhibitor.
2-Aminobenzothiazole: Used in the synthesis of pharmaceuticals and as a building block in organic chemistry.
Uniqueness
Potassium benzo[d]thiazole-2-sulfonate is unique due to its sulfonate group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring high solubility and specific binding interactions.
Properties
IUPAC Name |
potassium;1,3-benzothiazole-2-sulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3S2.K/c9-13(10,11)7-8-5-3-1-2-4-6(5)12-7;/h1-4H,(H,9,10,11);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFMFNXUGVSAMH-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)[O-].[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4KNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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